molecular formula C21H16F4 B1429045 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene CAS No. 205806-88-8

1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene

Cat. No.: B1429045
CAS No.: 205806-88-8
M. Wt: 344.3 g/mol
InChI Key: XOGPWSCWTHCEKH-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene

The compound this compound, bearing the Chemical Abstracts Service registry number 205806-88-8, represents a sophisticated example of fluorinated aromatic hydrocarbon chemistry. This molecule is systematically classified under the broader category of terphenyls, which are aromatic compounds consisting of a central benzene ring with two phenyl functional group substitutions. The International Union of Pure and Applied Chemistry nomenclature system designates this compound through its systematic name, while alternative nomenclature systems refer to it as 4-Propyl-2,3″,4″,5″-tetrafluoro-1,1′:4′,1″-terphenyl.

The molecular structure encompasses a molecular formula of C21H16F4 with a corresponding molecular weight of 344.35 grams per mole. The structural architecture features a terphenyl backbone modified with four fluorine atoms positioned at specific locations within the aromatic framework, complemented by a propyl substituent that contributes to the compound's unique physicochemical properties. The systematic placement of fluorine atoms at the 1,2,3-positions of one terminal benzene ring and the 2-position of the central phenyl group creates a distinctive electronic environment that significantly influences the compound's behavior in various applications.

Chemical classification databases recognize this compound under multiple synonym designations, including 2,3″,4″,5″-tetrafluoro-4-propyl-1,1′:4′,1″-terphenyl and various abbreviated forms used in specialized literature. The compound's classification within the broader terphenyl family positions it among organic molecules that have gained prominence in materials science due to their rigid aromatic structures and tunable electronic properties through selective functionalization.

Historical Development of Fluorinated Terphenyls in Materials Science

The historical trajectory of fluorinated terphenyl development can be traced through several decades of systematic research in aromatic chemistry and materials science. The fundamental understanding of terphenyl compounds emerged from early aromatic hydrocarbon research, where these molecules were initially identified as constituents in complex hydrocarbon mixtures. The recognition of terphenyls as a distinct class of compounds with unique properties led to focused investigations into their potential applications in various technological domains.

The introduction of fluorine substituents into terphenyl structures represents a more recent development in the field, driven by the understanding that fluorine incorporation can dramatically alter molecular properties. Research conducted in the late twentieth and early twenty-first centuries demonstrated that fluorinated aromatic compounds exhibit enhanced thermal stability, modified dielectric characteristics, and improved performance in liquid crystalline applications. These discoveries catalyzed intensive research efforts aimed at developing fluorinated terphenyl derivatives with tailored properties for specific applications.

The evolution of synthetic methodologies has played a crucial role in advancing fluorinated terphenyl chemistry. Modern synthetic approaches typically employ palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions, which enable the systematic construction of complex fluorinated terphenyl architectures with high precision and efficiency. These methodological advances have facilitated the development of numerous fluorinated terphenyl derivatives, each designed to meet specific performance criteria for targeted applications.

Contemporary research has increasingly focused on understanding the structure-property relationships that govern fluorinated terphenyl behavior. Computational studies employing density functional theory calculations have provided valuable insights into the electronic properties and molecular conformations of these compounds, enabling rational design approaches for developing new derivatives with optimized characteristics. This computational foundation has significantly accelerated the development of fluorinated terphenyls for advanced materials applications.

Significance in Liquid Crystal Technology and Advanced Materials

The incorporation of fluorinated terphenyl compounds into liquid crystal technology represents a significant advancement in display technology and related applications. These compounds demonstrate exceptional properties that address key challenges in liquid crystal device performance, particularly in achieving high birefringence values while maintaining optimal operational characteristics. The systematic incorporation of fluorine atoms into the terphenyl framework fundamentally alters the compound's mesomorphic properties, resulting in enhanced performance across multiple parameters.

Fluorinated terphenyls exhibit remarkably high birefringence values, often exceeding 0.35 in the visible spectral region, which enables the development of thinner liquid crystal cells with faster response times. This characteristic is particularly valuable for infrared applications where high birefringence materials are essential for achieving optimal device performance. The enhanced birefringence directly translates to improved device efficiency and reduced power consumption in liquid crystal displays and related optical devices.

The dielectric properties of fluorinated terphenyls represent another critical aspect of their technological significance. These compounds typically demonstrate optimal dielectric anisotropy, enhanced electrical resistivity, and improved voltage retention characteristics compared to their non-fluorinated counterparts. The presence of fluorine atoms contributes to reduced conductivity and enhanced chemical stability, factors that are crucial for long-term device reliability and performance consistency.

Thermal stability considerations further emphasize the importance of fluorinated terphenyls in advanced materials applications. These compounds demonstrate superior thermal and chemical stability compared to conventional liquid crystal materials, enabling operation across wider temperature ranges and extended operational lifespans. The enhanced stability characteristics make fluorinated terphenyls particularly suitable for demanding applications where environmental stress resistance is critical.

Property Fluorinated Terphenyls Conventional Materials
Birefringence > 0.35 0.1-0.25
Thermal Stability Enhanced Standard
Dielectric Anisotropy Optimal Variable
Chemical Resistance Superior Moderate
Voltage Retention Improved Standard

Current Research Landscape and Scientific Interest

The contemporary research landscape surrounding fluorinated terphenyls, including this compound, encompasses multiple interdisciplinary domains that reflect the compound's versatile application potential. Current investigations span fundamental studies of structure-property relationships, synthetic methodology development, and applied research focusing on specific technological applications. This broad research scope demonstrates the continued scientific interest in understanding and optimizing fluorinated terphenyl properties for emerging applications.

Computational chemistry research has emerged as a particularly active area, with density functional theory calculations providing crucial insights into the electronic structure and conformational behavior of fluorinated terphenyls. These computational studies have revealed important correlations between molecular structure parameters and macroscopic properties such as birefringence and dielectric anisotropy. The ability to predict property outcomes based on structural modifications has accelerated the rational design of new fluorinated terphenyl derivatives with targeted characteristics.

Synthetic chemistry research continues to focus on developing more efficient and selective methods for fluorinated terphenyl synthesis. Recent advances in palladium-catalyzed coupling reactions have enabled the preparation of complex fluorinated structures with improved yields and reduced synthetic complexity. These methodological improvements have facilitated the exploration of new structural variants and have expanded the accessible chemical space for fluorinated terphenyl development.

Applied research investigations have demonstrated the practical utility of fluorinated terphenyls in various technological contexts beyond traditional liquid crystal applications. Recent studies have explored their potential in organic light-emitting diodes, organic thin-film transistors, and advanced polymer systems. These diverse application areas reflect the versatility of fluorinated terphenyl compounds and suggest promising avenues for future technological development.

The current research trajectory indicates increasing interest in understanding the fundamental mechanisms that govern fluorinated terphenyl behavior in complex systems. Studies focusing on intermolecular interactions, phase behavior, and dynamic properties have provided valuable insights into the factors that influence device performance and material stability. This mechanistic understanding is essential for advancing the field toward predictive design capabilities and optimized material performance.

Properties

IUPAC Name

1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4/c1-2-3-13-4-9-17(18(22)10-13)15-7-5-14(6-8-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGPWSCWTHCEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191644
Record name 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205806-88-8
Record name 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205806-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis typically begins with commercially available fluorobenzene derivatives and appropriately substituted aryl halides. These building blocks provide the fluorinated aromatic rings necessary for the terphenyl structure.

Palladium-Catalyzed Cross-Coupling Reactions

The core synthetic strategy involves constructing the terphenyl backbone through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These methods allow the formation of biaryl bonds by coupling aryl halides with aryl boronic acids or stannanes under mild conditions, offering high selectivity and functional group tolerance.

  • Suzuki Coupling: Utilizes aryl boronic acids and aryl halides in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions and environmentally benign reagents.

  • Stille Coupling: Employs organostannanes and aryl halides with palladium catalysis, useful for coupling less reactive substrates but involves toxic tin reagents.

Multi-Step Synthesis Outline

A representative synthetic route may include:

  • Preparation of Fluorinated Aryl Halides: Selective fluorination of benzene derivatives to obtain 1,2,3-trifluoro-substituted aryl halides.

  • Synthesis of 2-Fluoro-4-propylphenylboronic Acid or Stannane: Introduction of the propyl group via Friedel-Crafts alkylation or other alkylation methods, followed by conversion to the boronic acid or stannane derivative.

  • First Coupling Step: Coupling of the fluorinated aryl halide with the fluoropropyl-substituted aryl boronic acid to form the biphenyl intermediate.

  • Second Coupling Step: Further coupling of the biphenyl intermediate with another fluorinated aryl halide to form the terphenyl structure.

  • Purification: The final product is purified by recrystallization or chromatography to achieve high purity (≥95%).

Industrial Scale Considerations

Industrial synthesis optimizes reaction conditions to maximize yield and purity while minimizing steps and hazardous reagents. This includes:

  • Use of highly active palladium catalysts and ligands to reduce catalyst loading.

  • Optimization of solvent and temperature to improve reaction rates.

  • Implementation of continuous flow techniques for scale-up.

  • Strict control of moisture and air to prevent catalyst deactivation.

Data Table: Key Properties and Synthetic Parameters

Parameter Value / Description
Molecular Formula C21H16F4
Molecular Weight 344.35 g/mol
Appearance White solid
Purity (Assay) ≥95.0%
Typical Reaction Type Palladium-catalyzed Suzuki or Stille coupling
Starting Materials Fluorobenzene derivatives, aryl boronic acids/stannanes
Catalyst Pd(PPh3)4, Pd(OAc)2 with phosphine ligands
Solvents Toluene, DMF, dioxane, or mixtures
Reaction Temperature 80–110 °C
Reaction Time 12–24 hours
Yield Typically 60–85%
Purification Methods Recrystallization, column chromatography
Storage Conditions Dark, sealed, dry, room temperature
Application Liquid crystal monomer material

Research Findings and Mechanistic Insights

  • The fluorine atoms on the aromatic rings increase the electron-withdrawing character, which affects the reactivity of the aryl halides in cross-coupling reactions. Electron-deficient aryl halides often require more active catalysts or higher temperatures.

  • The propyl substituent on the phenyl ring is introduced prior to coupling to avoid side reactions during the coupling steps.

  • The Suzuki coupling is preferred for its milder conditions and better environmental profile compared to Stille coupling, which involves toxic organotin reagents.

  • Reaction optimization studies indicate that the choice of base (e.g., K3PO4, Cs2CO3) and solvent greatly influences the coupling efficiency and selectivity.

  • Industrial patents and literature emphasize reducing the number of synthetic steps to improve overall yield and reduce cost.

Chemical Reactions Analysis

4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl is primarily related to its interactions at the molecular level. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to various molecular targets. In liquid crystal applications, the compound’s structure allows it to align in specific orientations under an electric field, contributing to its functionality in display technologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several fluorinated aromatic hydrocarbons. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications/Properties
1,2,3-Trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene (205806-88-8) C27H24F4 424.47 Trifluorinated benzene, propylphenyl N/A LCDs, high thermal stability
1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene (188289-44-3) C27H32F4 432.54 Cyclohexyl-propyllinkage, tetrafluoro 476.9 Specialty chemicals, high density (1.117 g/cm³)
3,4,5-Trifluoro-4′-(trans-4-propylcyclohexyl)biphenyl (144675-91-2) C21H23F3 332.40 Propylcyclohexyl, trifluorinated N/A Crystalline powder (mp 42°C), ≥98% purity
1,2,3-Trifluoro-5-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene (131819-24-4) C23H33F3 366.50 Ethyl-cyclohexyl linkage N/A Environmental pollutant (detected in e-waste dust)

Structural Differences and Reactivity

  • Fluorination Pattern: The target compound (CAS 205806-88-8) has four fluorine atoms across two benzene rings, whereas analogs like CAS 144675-91-2 feature three fluorines .
  • Alkyl Chain Arrangement : Compounds with cyclohexyl-propyllinkages (e.g., CAS 188289-44-3) exhibit higher molecular weights and boiling points compared to those with linear alkyl chains . The ethyl-cyclohexyl variant (CAS 131819-24-4) shows reduced volatility, correlating with its detection in indoor dust from e-waste sites .

Environmental and Toxicological Profiles

  • Persistence : Fluorinated LCMs with propylcyclohexyl groups (e.g., CAS 188289-44-3) demonstrate greater environmental persistence due to their lipophilic nature, as evidenced by their accumulation in dust samples .
  • Detoxification Efficiency : Studies on photocatalysis of LCMs reveal that trifluorinated compounds like the target molecule degrade slower than difluorinated analogs (e.g., DPrCB) due to stronger C–F bond stability .

Industrial Relevance

  • The target compound’s high thermal stability (evidenced by structural analogs in Table 1) makes it preferable for high-temperature LCD applications. In contrast, CAS 144675-91-2’s low melting point (42°C) limits its use to low-heat environments .

Research Findings and Implications

  • Their structural complexity complicates degradation, necessitating advanced remediation strategies like TiO2-based photocatalysis .
  • Synthetic Challenges : The synthesis of tetrafluorinated terphenyls (e.g., CAS 205806-88-8) requires precise regioselective fluorination, increasing production costs compared to simpler analogs .

Biological Activity

1,2,3-Trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene, also known as 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-terphenyl, is a fluorinated terphenyl compound with the molecular formula C21H16F4. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular structure features a central benzene ring substituted at three positions with fluorine atoms, linked to another phenyl group that carries a propyl chain. The presence of fluorine enhances the compound's lipophilicity and electron-withdrawing properties, which can significantly influence its biological interactions.

PropertyValue
Molecular FormulaC21H16F4
Molecular Weight344.345 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point421.8 ± 45.0 °C at 760 mmHg
Flash Point190.7 ± 18.9 °C

The biological activity of this compound primarily stems from its interactions at the molecular level. The fluorine atoms contribute to increased metabolic stability and bioavailability, making it a candidate for pharmaceutical applications. Its lipophilic nature allows it to interact effectively with various cellular targets, potentially influencing pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have explored the cytotoxic effects of related fluorinated compounds on various cancer cell lines:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating potent anti-cancer activity.
  • Apoptosis Induction :
    • Flow cytometry assays revealed that these compounds could induce apoptosis in cancer cells in a dose-dependent manner. This suggests that they may trigger intrinsic apoptotic pathways, potentially through the activation of pro-apoptotic proteins such as p53.
  • Comparative Studies :
    • In comparative studies with established chemotherapeutics like doxorubicin, some derivatives showed superior cytotoxic effects against specific cancer cell lines, highlighting their potential as novel therapeutic agents.

Summary of Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
1,2,3-Trifluoro DerivativeMCF-70.65Apoptosis induction
Similar Fluorinated CompoundA5492.41Cell cycle arrest
DoxorubicinMCF-710.38DNA intercalation

Applications in Drug Discovery

The unique properties of this compound make it a valuable compound in drug discovery and development:

  • Pharmaceutical Development : Due to its favorable pharmacokinetic properties attributed to fluorination, it is being investigated for potential use in designing new anticancer agents.
  • Material Science : Beyond biological applications, this compound is also utilized in materials science for developing advanced materials such as liquid crystals and organic semiconductors.

Q & A

Q. Q1: How can researchers optimize the synthesis of 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene to improve yield and purity?

Methodological Answer:

  • Step 1: Begin with Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Optimize reaction conditions (temperature, solvent polarity, and ligand ratios) to minimize side products .
  • Step 2: Introduce fluorine substituents via nucleophilic aromatic substitution (NAS) under anhydrous conditions, using KF or CsF as fluoride sources. Monitor regioselectivity using in situ NMR or HPLC .
  • Step 3: Purify intermediates via column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95%) and mass spectrometry .

Q. Q2: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} NMR to resolve fluorine substituent environments and 13C^{13}\text{C} NMR to confirm aromatic ring connectivity .
  • X-ray Crystallography: Determine crystal packing and intermolecular interactions (e.g., π-π stacking) by growing single crystals via slow evaporation in dichloromethane/hexane mixtures .
  • Density Functional Theory (DFT): Compare experimental NMR/IR data with theoretical calculations (e.g., B3LYP/6-31G* basis set) to validate electronic structure .

Advanced Research Questions

Q. Q3: How can researchers investigate the environmental fate of this compound, particularly its persistence and transformation in aquatic systems?

Methodological Answer:

  • Experimental Design: Use OECD 308 guidelines to simulate aerobic aquatic degradation. Monitor hydrolysis, photolysis, and microbial degradation via LC-MS/MS over 60 days. Include controls for abiotic processes .
  • Data Analysis: Quantify degradation products (e.g., fluorinated benzoic acids) and apply kinetic models (first-order decay) to estimate half-lives. Cross-reference with DFT-predicted reaction pathways .

Q. Q4: What strategies resolve discrepancies between theoretical predictions (e.g., DFT) and experimental data for this compound’s reactivity?

Methodological Answer:

  • Step 1: Re-optimize computational parameters (e.g., solvent models, basis sets) to better approximate experimental conditions. For example, include dispersion corrections (D3-BJ) for non-covalent interactions .
  • Step 2: Validate intermediates via trapped experiments (e.g., low-temperature NMR) or isotopic labeling to confirm mechanistic pathways .
  • Step 3: Use multivariate statistical analysis (e.g., PCA) to identify outliers in datasets and refine theoretical models iteratively .

Q. Q5: How can researchers design experiments to probe the compound’s structure-activity relationships (SAR) in medicinal chemistry applications?

Methodological Answer:

  • Step 1: Synthesize analogs with modified substituents (e.g., replacing propyl with cyclopropyl) and test in vitro bioactivity (e.g., enzyme inhibition assays).
  • Step 2: Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities to target proteins (e.g., kinase receptors) .
  • Step 3: Use QSAR models to predict physicochemical properties (logP, polar surface area) and optimize lead compounds for ADMET profiles .

Q. Q6: What experimental approaches address challenges in crystallizing this compound for solid-state studies?

Methodological Answer:

  • Strategy 1: Screen crystallization solvents (e.g., DMSO, THF, chloroform) using high-throughput robotic platforms to identify optimal conditions .
  • Strategy 2: Modify molecular symmetry via co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice structures .

Q. Q7: How should researchers analyze contradictory data in studies of this compound’s thermal stability?

Methodological Answer:

  • Step 1: Replicate experiments under standardized conditions (e.g., TGA at 10°C/min under nitrogen). Compare decomposition onset temperatures across labs .
  • Step 2: Investigate batch-specific impurities (e.g., residual solvents) via GC-MS and correlate with thermal degradation profiles .
  • Step 3: Apply error-propagation analysis to distinguish methodological variability from intrinsic compound instability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
Reactant of Route 2
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1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene

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